molecular formula C18H11Cl2F3O3 B14892874 4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid

4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid

Cat. No.: B14892874
M. Wt: 403.2 g/mol
InChI Key: OBFUDPLLJOICED-OVCLIPMQSA-N
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Description

4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid is a complex organic compound characterized by the presence of dichlorophenyl and trifluorobut-2-enoyl groups attached to a methylbenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride, which is then reacted with appropriate intermediates under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorophenyl and trifluorobut-2-enoyl derivatives, such as:

Uniqueness

What sets 4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H11Cl2F3O3

Molecular Weight

403.2 g/mol

IUPAC Name

4-[(E)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-enoyl]-2-methylbenzoic acid

InChI

InChI=1S/C18H11Cl2F3O3/c1-9-4-10(2-3-14(9)17(25)26)16(24)8-15(18(21,22)23)11-5-12(19)7-13(20)6-11/h2-8H,1H3,(H,25,26)/b15-8+

InChI Key

OBFUDPLLJOICED-OVCLIPMQSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)/C=C(\C2=CC(=CC(=C2)Cl)Cl)/C(F)(F)F)C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C=C(C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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